molecular formula C24H25N3O2 B11346530 [3-(1H-benzimidazol-2-yl)piperidin-1-yl](3,5,6-trimethyl-1-benzofuran-2-yl)methanone

[3-(1H-benzimidazol-2-yl)piperidin-1-yl](3,5,6-trimethyl-1-benzofuran-2-yl)methanone

Cat. No.: B11346530
M. Wt: 387.5 g/mol
InChI Key: SNXYUDPAFOOWCR-UHFFFAOYSA-N
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Description

2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzofuran core, a piperidine ring, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The piperidine ring can be introduced through nucleophilic substitution reactions, while the benzodiazole moiety is often synthesized via cyclization reactions involving ortho-diamines and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The benzodiazole moiety can bind to DNA, interfering with replication and transcription processes, which is crucial for its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE is unique due to its combination of benzofuran, piperidine, and benzodiazole moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C24H25N3O2/c1-14-11-18-16(3)22(29-21(18)12-15(14)2)24(28)27-10-6-7-17(13-27)23-25-19-8-4-5-9-20(19)26-23/h4-5,8-9,11-12,17H,6-7,10,13H2,1-3H3,(H,25,26)

InChI Key

SNXYUDPAFOOWCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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